2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide

Description

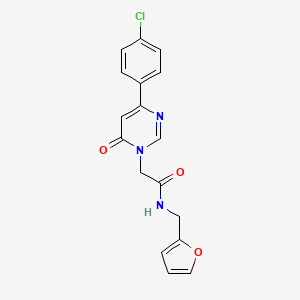

This compound features a pyrimidinone core substituted with a 4-chlorophenyl group at position 4, an acetamide linker at position 1, and a furan-2-ylmethyl substituent on the amide nitrogen. The 4-chlorophenyl group enhances lipophilicity and binding to hydrophobic pockets, while the furan moiety may improve metabolic stability or influence electronic properties .

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQJJYRGALOPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions

Pyrimidinone Core Synthesis: The pyrimidinone ring can be synthesized via a condensation reaction between a β-keto ester and urea under acidic or basic conditions.

Chlorophenyl Group Introduction: The chlorophenyl group is often introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidinone intermediate.

Furan-2-ylmethyl Side Chain Addition: The final step involves the alkylation of the pyrimidinone derivative with a furan-2-ylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The pyrimidinone ring can be reduced to a dihydropyrimidine under hydrogenation conditions.

Substitution: The chlorophenyl group can participate in further substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyrimidines.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.

Biological Studies: Its interactions with enzymes and receptors can be studied to understand its mechanism of action.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrimidinone ring can participate in hydrogen bonding and other interactions. The furan moiety may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Features

Key analogs and their substituents are compared below:

Key Observations :

Physicochemical and Spectral Properties

Biological Activity

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic compound classified under pyrimidinyl acetamides. Its unique structure, featuring a chlorophenyl group and a furan moiety, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula: C₁₈H₁₅ClN₄O₂

- Molecular Weight: 354.8 g/mol

- CAS Number: 1207045-22-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorophenyl group enhances binding affinity, while the pyrimidine core facilitates interactions with biological macromolecules, leading to modulation of various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| F8-B22 | 1.55 | Inhibition of M pro |

| F8-B6 | 1.57 | Reversible covalent inhibition |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against viral proteases such as SARS-CoV-2 M pro. Inhibitors in this category have demonstrated remarkable potency, suggesting a promising avenue for antiviral drug development.

Case Study: Inhibition of SARS-CoV-2 M pro

A study highlighted the effectiveness of related compounds in inhibiting the main protease (M pro) of SARS-CoV-2, with IC₅₀ values indicating strong inhibitory effects. This suggests that the structural features of the compound are conducive to targeting viral enzymes.

Anti-inflammatory Effects

Preliminary research indicates that the compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially serve as a therapeutic agent in treating inflammatory diseases.

Toxicity and Safety Profile

Toxicological assessments reveal that certain derivatives exhibit low cytotoxicity, with CC₅₀ values exceeding 100 μM in various cell lines (e.g., Vero and MDCK cells). This safety profile is crucial for further development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.